

Physical and chemical properties of 1-Acetyl-4-(carboxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4-Acetyl

Cat. No.: B1586271

[Get Quote](#)

An In-depth Technical Guide to 1-Acetyl-4-(carboxymethyl)piperazine

Foreword: Understanding the Molecule's Role in Modern Chemistry

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on 1-Acetyl-4-(carboxymethyl)piperazine. This molecule, systematically known as **2-(4-acetyl, represents a versatile building block in medicinal chemistry. Its structure uniquely combines a hydrophilic carboxylic acid moiety with a lipophilic acetylated piperazine core. This amphipathic nature makes it an intriguing scaffold for developing novel therapeutics, influencing properties like solubility, bioavailability, and target engagement. This document moves beyond a simple data sheet, offering insights into its synthesis, characterization, and chemical behavior, grounded in established chemical principles and supported by available data. Our objective is to provide not just the "what," but the "why," enabling you to leverage this compound's full potential in your research and development endeavors.**

Core Molecular Identity and Physicochemical Properties

1-Acetyl-4-(carboxymethyl)piperazine is a disubstituted piperazine derivative. The nitrogen at position 1 is acylated with an acetyl group, which transforms it into a less basic amide. The nitrogen at position 4 is alkylated with a carboxymethyl group, introducing an acidic functional group. This arrangement dictates its physical and chemical disposition.

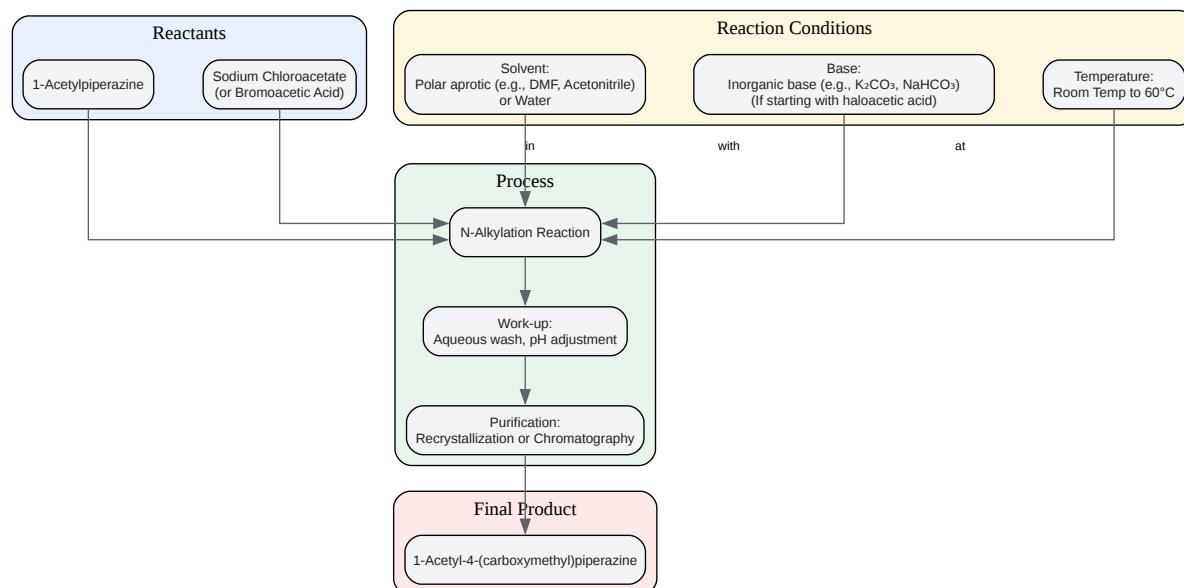
Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its function. The key identifiers for 1-Acetyl-4-(carboxymethyl)piperazine are consolidated below.

- Systematic IUPAC Name: **2-(4-acetyl[\[1\]](#)**
- Common Synonyms: 1-Acetyl-4-(carboxymethyl)piperazine, (4-Acetyl-piperazin-1-yl)-acetic acid, 4-Acetyl-1-piperazineacetic Acid[\[1\]](#)
- CAS Number: 705941-45-3[\[1\]](#)
- PubChem Compound ID: 2050656[\[1\]](#)
- Molecular Formula: C₈H₁₄N₂O₃[\[1\]](#)
- Molecular Weight: 186.21 g/mol [\[1\]](#)
- Canonical SMILES: CC(=O)N1CCN(CC1)CC(=O)O[\[1\]](#)
- InChI Key: LOJWUWGLJZYAOE-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is crucial to note that, as of the date of this guide, most available quantitative data for this specific molecule are computationally predicted. Such data provides excellent initial estimates for experimental design.


Property	Value	Data Source	Citation
Molecular Weight	186.21 g/mol	Computed	[1]
Exact Mass	186.10044231 Da	Computed	[1]
XLogP3-AA	-3.2	Computed	[1]
Hydrogen Bond Donor Count	1	Computed	[1]
Hydrogen Bond Acceptor Count	4	Computed	[1]
Rotatable Bond Count	2	Computed	[1]
Topological Polar Surface Area	60.9 Å ²	Computed	[1]
Complexity	209	Computed	[1]
Storage Temperature	2-8°C	Supplier Data	[2]
Physical Form	Solid (Predicted)	-	-

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis protocols for 1-Acetyl-4-(carboxymethyl)piperazine are not widely published, a robust and logical synthesis can be designed based on established reactions of piperazine derivatives. The most direct approach involves a two-step sequence starting from the commercially available 1-acetyl piperazine.

Proposed Synthesis Pathway: N-Alkylation

The foundational logic of this synthesis is the nucleophilic nature of the secondary amine in 1-acetyl piperazine, which can readily react with an electrophilic source of the "carboxymethyl" group. The N-acetyl group at the other nitrogen deactivates it, ensuring high selectivity for mono-alkylation at the N4 position.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 1-Acetyl-4-(carboxymethyl)piperazine.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring a researcher can monitor progress and validate the results.

- Reagent Preparation:

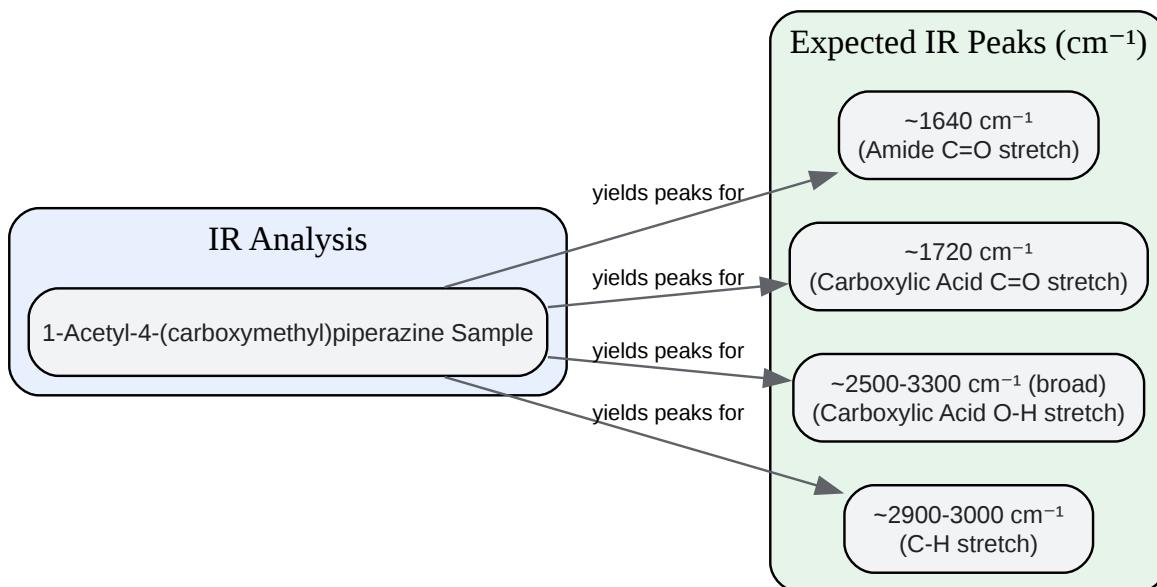
- Dissolve 1-acetyl piperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 5-10 mL per gram of starting material), in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point, allowing for moderate heating if required to drive the reaction to completion.
- Add a mild inorganic base such as potassium carbonate (K_2CO_3 , 2.0 eq). This is crucial for scavenging the acid (HCl or HBr) generated if using a haloacetic acid.
- N-Alkylation Reaction:
 - To the stirring suspension, add a solution of sodium chloroacetate (1.1 eq) in water, or add ethyl bromoacetate (1.1 eq) dropwise.
 - Expertise: Using the ester (ethyl bromoacetate) followed by a subsequent hydrolysis step often leads to cleaner reactions than direct alkylation with the haloacetic acid. For this guide, we will proceed with the direct alkylation for simplicity.
 - Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
 - Trustworthiness: Monitoring via TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane) allows for clear visualization of the consumption of the starting material (1-acetyl piperazine) and the appearance of a new, more polar spot corresponding to the carboxylic acid product.
- Work-up and Isolation:
 - Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Redissolve the residue in water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

- Carefully acidify the aqueous layer to a pH of approximately 3-4 using 1M HCl. The product should precipitate out of the solution as it is likely least soluble at its isoelectric point.
- Causality: The product is a zwitterionic compound. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous phase, maximizing precipitation and yield.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

- Purification:
 - The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
 - Purity should be assessed by HPLC and confirmed by spectroscopic methods detailed in the next section.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, the following section details the expected spectroscopic features based on the molecule's structure.


Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR): (Expected shifts in CDCl_3 or D_2O)
 - ~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group ($\text{CH}_3\text{-C=O}$).
 - ~2.6-2.8 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to the carboxymethyl-substituted nitrogen.
 - ~3.3 ppm (singlet, 2H): This signal represents the two protons of the methylene group between the piperazine nitrogen and the carboxyl group (-N-CH₂-COOH).

- ~3.5-3.7 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to the acetyl-substituted nitrogen.
- ~10-12 ppm (broad singlet, 1H): This is the characteristic signal for the acidic proton of the carboxylic acid group. This signal will be absent if the spectrum is run in D₂O due to H-D exchange.
- ¹³C NMR (Carbon NMR): (Expected shifts in CDCl₃ or D₂O)
 - ~21 ppm: Carbon of the acetyl methyl group.
 - ~45 ppm: Carbons of the piperazine ring adjacent to the acetyl group.
 - ~53 ppm: Carbons of the piperazine ring adjacent to the carboxymethyl group.
 - ~58 ppm: Carbon of the methylene group (-N-CH₂-COOH).
 - ~169 ppm: Carbonyl carbon of the acetyl group.
 - ~175 ppm: Carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

[Click to download full resolution via product page](#)

Caption: Key functional group regions in the expected IR spectrum.

- Causality behind the peaks: The amide carbonyl (C=O) stretch appears at a lower wavenumber ($\sim 1640 \text{ cm}^{-1}$) than the carboxylic acid carbonyl ($\sim 1720 \text{ cm}^{-1}$) due to resonance with the nitrogen lone pair, which gives it less double-bond character. The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding.

Mass Spectrometry (MS)

- Electrospray Ionization (ESI): This is the preferred method for this molecule.
 - Positive Mode $[\text{M}+\text{H}]^+$: The expected parent ion would be observed at $\text{m/z} = 187.11$.
 - Negative Mode $[\text{M}-\text{H}]^-$: The expected parent ion would be observed at $\text{m/z} = 185.09$.
- Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (-45 Da), loss of the acetyl group (-43 Da), and cleavage of the piperazine ring.

Chemical Reactivity and Stability

- **Amphoteric Nature:** The molecule possesses both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. This makes it amphoteric, capable of reacting with both acids and bases. In solution, it likely exists as a zwitterion over a certain pH range.
- **Acylation and Esterification:** The carboxylic acid group can be readily converted to esters (e.g., by reaction with an alcohol under acidic conditions) or activated for amide bond formation (e.g., using coupling reagents like EDC/HOBt). This is a key reaction for its use as a building block in drug discovery.
- **Stability:** The N-acetyl amide bond is generally stable to hydrolysis under mild conditions. The piperazine ring is also robust. The compound should be stored in a cool, dry place to prevent potential degradation.[2]

Safety and Handling

According to aggregated GHS data, 1-Acetyl-4-(carboxymethyl)piperazine is classified with the following hazards:

- **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled.[1]
- **Skin Corrosion/Irritation:** Causes skin irritation.[1]
- **Eye Damage:** Causes serious eye damage.[1]

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Acetyl[pubchem.ncbi.nlm.nih.gov]
- 2. 705941-45-3 | 2-(4-Acetyl- To cite this document: BenchChem. [Physical and chemical properties of 1-Acetyl-4-(carboxymethyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586271#physical-and-chemical-properties-of-1-acetyl-4-carboxymethyl-piperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com